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Compound of Interest

Compound Name: 2-Fluorodibenzothiophene

CAS No.: 177586-38-8

Cat. No.: B064734

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Fluorodibenzothiophene, a fluorinated

heterocyclic compound of interest in various scientific domains. This document delves into its

chemical identity, physicochemical properties, synthesis, and potential applications, offering a

valuable resource for professionals in research and development.

Chemical Identity and Descriptors
2-Fluorodibenzothiophene is a derivative of dibenzothiophene, a tricyclic aromatic compound

containing a thiophene ring fused to two benzene rings. The presence of a fluorine atom at the

2-position significantly influences its electronic properties and potential biological activity.

Table 1: Chemical Identifiers for 2-Fluorodibenzothiophene

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b064734#bc-rfq
https://www.benchchem.com/product/b064734/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-fluorodibenzothiophene
https://www.benchchem.com/product/b064734/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-fluorodibenzothiophene
https://www.benchchem.com/product/b064734/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-fluorodibenzothiophene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064734?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

CAS Number 177586-38-8 [1], [2]

Molecular Formula C₁₂H₇FS [1]

Molecular Weight 202.25 g/mol [1]

MDL Number MFCD04972210 [1]

While a dedicated PubChem entry for 2-Fluorodibenzothiophene is not readily available, its

CAS number serves as a unique identifier for sourcing and referencing this compound. Further

computational predictions can be made for other identifiers such as InChI and SMILES based

on its known structure.

Physicochemical and Spectroscopic Properties
Detailed experimental data on the physicochemical properties of 2-Fluorodibenzothiophene,

such as melting point, boiling point, and solubility, are not extensively reported in publicly

accessible literature. However, based on the parent dibenzothiophene structure and the

introduction of a fluorine atom, it is expected to be a solid at room temperature with low

solubility in water and good solubility in organic solvents.

Spectroscopic data is crucial for the unambiguous identification and characterization of 2-
Fluorodibenzothiophene. While a comprehensive public database of its spectra is not

available, typical spectral characteristics can be predicted:

¹H NMR: The proton NMR spectrum would show a complex pattern of aromatic protons, with

coupling constants influenced by the fluorine atom.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the twelve carbon

atoms, with the carbon atom bonded to fluorine exhibiting a characteristic large one-bond C-

F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum would show a singlet or a complex multiplet depending

on the through-space and through-bond couplings with nearby protons.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z

202.25, corresponding to its molecular weight. Fragmentation patterns would be influenced

by the stable tricyclic ring system.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands

for C-H stretching of the aromatic rings, C=C stretching vibrations, and a strong C-F

stretching band.

Synthesis of 2-Fluorodibenzothiophene
Detailed, peer-reviewed synthesis protocols specifically for 2-Fluorodibenzothiophene are not

readily found in major chemical literature databases. However, general synthetic strategies for

fluorinated aromatic compounds and derivatives of dibenzothiophene can be adapted. A

plausible synthetic approach could involve the fluorination of a suitable dibenzothiophene

precursor.

One potential synthetic route is illustrated below. This hypothetical pathway is based on

established organometallic cross-coupling reactions and electrophilic fluorination methods.

Starting Materials Synthetic Steps Final Product

Dibenzothiophene
Introduction of a functional group
(e.g., borylation or stannylation)

at the 2-position

e.g., Iridium-catalyzed borylation
Electrophilic or nucleophilic

fluorination of the functionalized
dibenzothiophene

e.g., Selectfluor™ or N-Fluorobenzenesulfonimide
Purification by chromatography

(e.g., column chromatography or HPLC) 2-Fluorodibenzothiophene

Click to download full resolution via product page

Caption: A potential synthetic workflow for 2-Fluorodibenzothiophene.

Experimental Protocol (Hypothetical):

Functionalization of Dibenzothiophene: Dibenzothiophene could be selectively functionalized

at the 2-position using methods such as iridium-catalyzed C-H borylation to introduce a

boronic ester group.
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Fluorination: The resulting 2-borylated dibenzothiophene could then be subjected to an

electrophilic fluorination reaction using a reagent like Selectfluor™ or N-

Fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. Alternatively, a nucleophilic

fluorination approach could be employed on a suitable precursor, such as 2-

bromodibenzothiophene, using a fluoride source and a palladium or copper catalyst.

Purification: The crude product would require purification, likely through column

chromatography on silica gel, to isolate the pure 2-Fluorodibenzothiophene.

Causality behind Experimental Choices: The choice of a borylation-fluorination sequence is

based on the high regioselectivity often achievable with iridium-catalyzed C-H activation,

allowing for precise installation of the fluorine atom at the desired position. Electrophilic

fluorinating agents are often effective for the conversion of organoboron compounds to the

corresponding fluorides.

Applications and Research Interest
While specific applications of 2-Fluorodibenzothiophene are not widely documented, the

introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery

and materials science. Fluorine's unique properties, such as its high electronegativity, small

size, and ability to form strong bonds with carbon, can significantly modulate the

physicochemical and biological properties of a molecule.

Potential Areas of Application:

Drug Discovery: Fluorinated analogues of known bioactive compounds are often synthesized

to improve metabolic stability, bioavailability, and binding affinity to biological targets. Given

that dibenzothiophene derivatives have been explored for various therapeutic applications,

2-Fluorodibenzothiophene could serve as a key intermediate or a final compound in the

development of new therapeutic agents. The strategic incorporation of fluorine can enhance

properties like membrane permeability and resistance to metabolic degradation.

Materials Science: Polycyclic aromatic hydrocarbons and their heterocyclic analogues are of

interest in the development of organic electronic materials, such as organic light-emitting

diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can tune the
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electronic properties (e.g., HOMO/LUMO levels) of these materials, potentially leading to

improved device performance.

Environmental Science: Substituted dibenzothiophenes are found in fossil fuels and are of

interest as environmental markers. 2-Fluorodibenzothiophene could be used as an

analytical standard in environmental studies.

Safety and Handling
A specific safety data sheet (SDS) for 2-Fluorodibenzothiophene is not readily available.

However, based on the known hazards of related compounds, such as other fluorinated

aromatic compounds and dibenzothiophene itself, it is prudent to handle this chemical with

care.

General Safety Precautions:

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin,

eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Toxicity: The toxicological properties of 2-Fluorodibenzothiophene have not been fully

investigated. Assume it is harmful if swallowed, causes skin irritation, and causes serious

eye irritation. Based on the parent dibenzothiophene, it may also be toxic to aquatic life.

It is imperative to consult a comprehensive and up-to-date SDS from the supplier before

handling this compound.

Conclusion
2-Fluorodibenzothiophene is a fluorinated heterocyclic compound with potential applications

in medicinal chemistry, materials science, and environmental analysis. While detailed

experimental data is currently limited in the public domain, its chemical identity has been

established. This guide provides a foundational understanding of its properties and potential,

serving as a valuable starting point for researchers and developers. Further investigation into
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its synthesis, characterization, and applications is warranted to fully explore the potential of this

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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